Physicochemical Property Differentiation: Calculated Lipophilicity and Drug-Likeness Profile vs. Related Thiazine Scaffolds
The target compound exhibits a computed XLogP3-AA value of 2.4, indicating moderate lipophilicity suitable for membrane permeability while maintaining favorable drug-like properties as evidenced by compliance with Lipinski's Rule of Five (zero hydrogen bond donors, three acceptors, molecular weight 251.73 g/mol) [1]. In comparison, the structurally related but ring-saturated analog 2-(4-chlorophenyl)tetrahydro-1,3-thiazine (CAS 3592-68-5, MW 213.73, ClogP ~3.1 estimated) demonstrates higher lipophilicity due to the absence of the polar acetyl group and the saturated ring system, which may alter distribution and metabolic stability profiles . The 5-acetyl moiety of the target compound introduces a hydrogen bond acceptor site absent in the tetrahydro analog, potentially affecting target recognition and solubility. These differences, while calculated rather than experimentally measured for this specific compound, represent the only source of quantifiable differentiation currently available [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; HBD = 0; HBA = 3; MW = 251.73 g/mol; Rotatable bonds = 2; TPSA = 29.43 Ų |
| Comparator Or Baseline | 2-(4-Chlorophenyl)tetrahydro-1,3-thiazine (CAS 3592-68-5): MW = 213.73 g/mol; Estimated ClogP ≈ 3.1; Ring saturation alters HBA count |
| Quantified Difference | ΔXLogP ≈ -0.7 (target less lipophilic); Target has acetyl HBA absent in comparator |
| Conditions | Computed properties using XLogP3 3.0 algorithm (PubChem) vs. estimated comparator values |
Why This Matters
The moderate lipophilicity (XLogP 2.4) and compliance with Lipinski rules suggest this compound may serve as a viable starting point for lead optimization in oral drug discovery programs, distinguishing it from more lipophilic analogs with potentially different pharmacokinetic liabilities.
- [1] PubChem. (2025). Computed Properties for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CID 2799112). View Source
- [2] ChemBase. (2025). Theoretical calculation properties for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CBID 101010). View Source
